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molecular formula C14H12FNO B8430455 N-(3-fluorophenyl)-N-methylbenzamide

N-(3-fluorophenyl)-N-methylbenzamide

Cat. No. B8430455
M. Wt: 229.25 g/mol
InChI Key: SQLIVTRBIHMPRA-UHFFFAOYSA-N
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Patent
US05574159

Procedure details

Crude 3-((2R,5S)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-(1H-benzotriazol-1-yl)methyl)-N-(3-fluorophenyl)-N-methylbenzamide was prepared from (2R,5S)-1-allyl-2,5-dimethylpiperazine (1.89 g), benzotriazole (1.39 g), and N-(3-fluorophenyl)-3-formyl-N-methylbenzamide (3.0 g) in toluene as described in Example 16. Method B.
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N1C[C@H](C)NC[C@H]1C)C=C.N1C2C=CC=CC=2N=N1.[F:21][C:22]1[CH:23]=[C:24]([N:28]([CH3:39])[C:29](=[O:38])[C:30]2[CH:35]=[CH:34][CH:33]=[C:32](C=O)[CH:31]=2)[CH:25]=[CH:26][CH:27]=1>C1(C)C=CC=CC=1>[F:21][C:22]1[CH:23]=[C:24]([N:28]([CH3:39])[C:29](=[O:38])[C:30]2[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=2)[CH:25]=[CH:26][CH:27]=1

Inputs

Step One
Name
Quantity
1.89 g
Type
reactant
Smiles
C(C=C)N1[C@@H](CN[C@H](C1)C)C
Name
Quantity
1.39 g
Type
reactant
Smiles
N1N=NC2=C1C=CC=C2
Name
Quantity
3 g
Type
reactant
Smiles
FC=1C=C(C=CC1)N(C(C1=CC(=CC=C1)C=O)=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)N(C(C1=CC=CC=C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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